

physical and chemical properties of 5-Methoxy-2-methyl-4-nitroaniline

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Compound of Interest

Compound Name: 5-Methoxy-2-methyl-4-nitroaniline

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An In-depth Technical Guide to 5-Methoxy-2-methyl-4-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **5-Methoxy-2-methyl-4-nitroaniline**, a key chemical intermediate. This document details experimental protocols for its synthesis, purification, and characterization, and presents its core properties in a clear, tabular format for ease of reference.

Core Physical and Chemical Properties

5-Methoxy-2-methyl-4-nitroaniline is a substituted nitroaniline with the chemical formula $C_8H_{10}N_2O_3$. Its structural and physical properties are summarized below.

Property	Value	Source
Molecular Formula	C ₈ H ₁₀ N ₂ O ₃	--INVALID-LINK--
Molecular Weight	182.18 g/mol	--INVALID-LINK--
Melting Point	168-170 °C	--INVALID-LINK--
Boiling Point	377.3 °C at 760 mmHg (Predicted)	ChemSrc
Appearance	Yellow to orange crystalline solid (Expected)	General knowledge of nitroanilines
CAS Number	106579-00-4	--INVALID-LINK--

Synthesis and Purification

The synthesis of **5-Methoxy-2-methyl-4-nitroaniline** can be achieved through a multi-step process involving the acetylation of a substituted aniline, followed by nitration and subsequent hydrolysis.

Experimental Protocol: Synthesis

A plausible synthetic route starting from 3-methoxy-6-methylaniline is outlined below. This protocol is adapted from established methods for the synthesis of similar nitroaniline compounds.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Step 1: Acetylation of 3-methoxy-6-methylaniline

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methoxy-6-methylaniline in glacial acetic acid.
- Slowly add acetic anhydride to the solution while stirring.
- Heat the reaction mixture to reflux for 2-3 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).

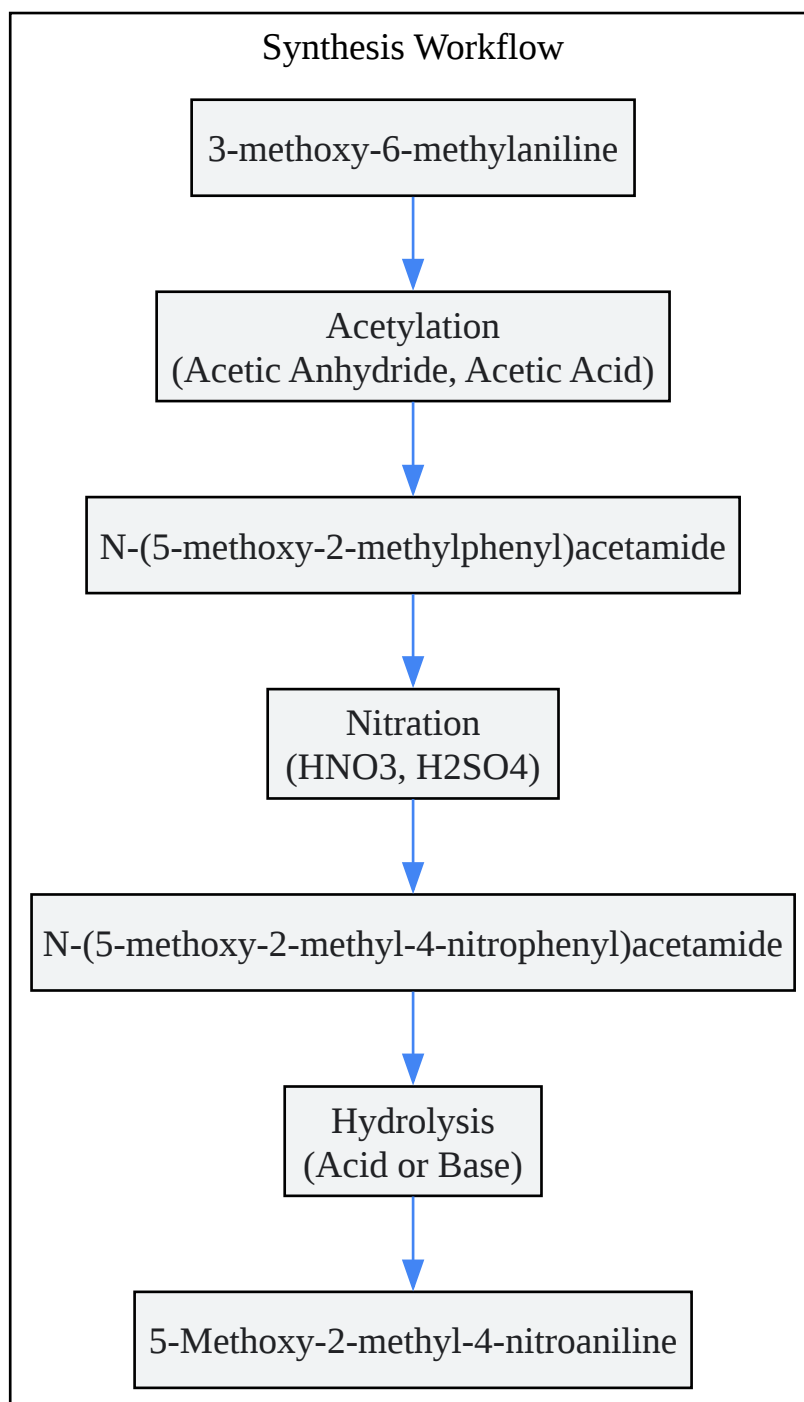
- Upon completion, cool the mixture to room temperature and pour it into ice-cold water to precipitate the N-acetylated product.
- Filter the precipitate, wash with cold water, and dry under vacuum to yield N-(5-methoxy-2-methylphenyl)acetamide.

Step 2: Nitration of N-(5-methoxy-2-methylphenyl)acetamide

- In a flask maintained at 0-5 °C with an ice bath, dissolve the N-(5-methoxy-2-methylphenyl)acetamide from the previous step in concentrated sulfuric acid.
- Slowly add a nitrating mixture (a mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise to the solution while maintaining the low temperature and stirring vigorously.
- After the addition is complete, continue stirring at 0-5 °C for an additional 1-2 hours.
- Pour the reaction mixture onto crushed ice to precipitate the nitrated product, N-(5-methoxy-2-methyl-4-nitrophenyl)acetamide.
- Filter the yellow precipitate, wash thoroughly with cold water until the washings are neutral, and dry.

Step 3: Hydrolysis of N-(5-methoxy-2-methyl-4-nitrophenyl)acetamide

- Suspend the dried N-(5-methoxy-2-methyl-4-nitrophenyl)acetamide in an aqueous solution of a strong acid (e.g., 70% sulfuric acid) or a strong base (e.g., aqueous sodium hydroxide).
- Heat the mixture to reflux for 2-4 hours until the hydrolysis is complete (monitored by TLC).
- If acidic hydrolysis is used, cool the reaction mixture and carefully neutralize with a base (e.g., sodium carbonate solution) to precipitate the final product. If basic hydrolysis is used, the product may precipitate upon cooling.
- Filter the resulting solid, wash with water, and dry to obtain crude **5-Methoxy-2-methyl-4-nitroaniline**.



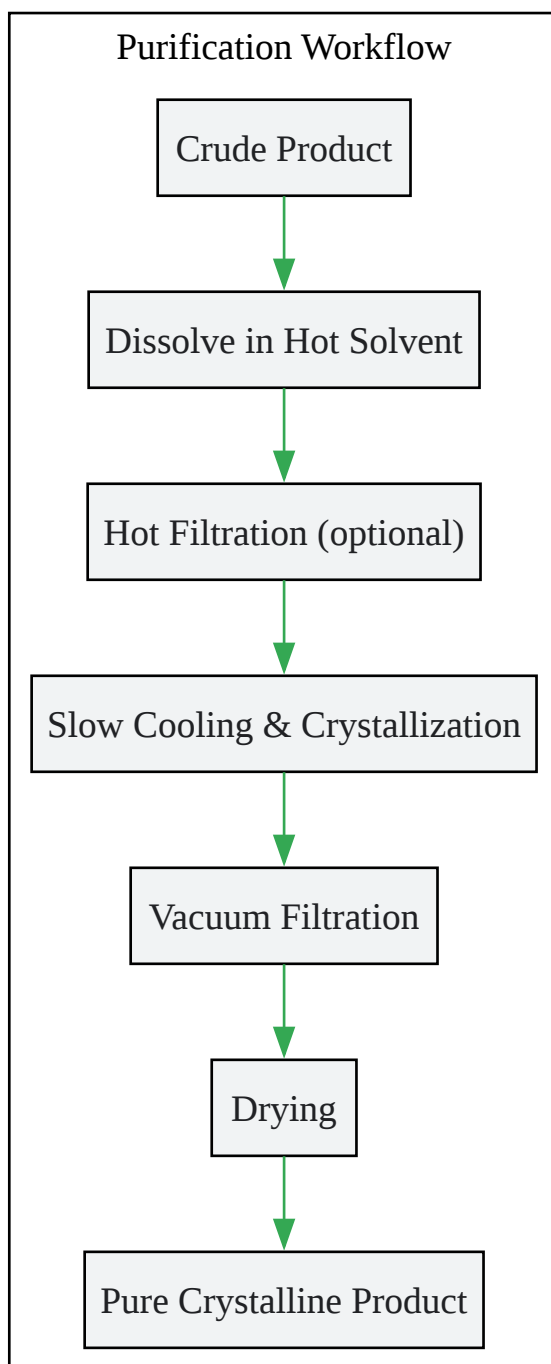
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A generalized workflow for the synthesis of **5-Methoxy-2-methyl-4-nitroaniline**.

Experimental Protocol: Purification

The crude product can be purified by recrystallization to obtain a high-purity crystalline solid.[4]
[5][6]

- **Solvent Selection:** Screen for a suitable solvent or solvent pair. Ethanol, methanol, or a mixture of ethanol and water are often effective for nitroanilines. The ideal solvent should dissolve the compound well at its boiling point and poorly at low temperatures.
- **Dissolution:** In an Erlenmeyer flask, add the crude solid and a small amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solvent boils. Add more hot solvent in small portions until the solid is completely dissolved.
- **Hot Filtration (if necessary):** If insoluble impurities are present, perform a hot gravity filtration to remove them.
- **Crystallization:** Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
- **Isolation and Drying:** Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent and then dry them in a vacuum oven.



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A standard workflow for the purification by recrystallization.

Spectroscopic Characterization

The structure and purity of **5-Methoxy-2-methyl-4-nitroaniline** can be confirmed using various spectroscopic techniques.

¹H NMR Spectroscopy

Experimental Protocol:

A ¹H NMR spectrum can be recorded on a 300 or 400 MHz spectrometer.^[7] A small amount of the purified solid is dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), and transferred to an NMR tube.

Expected ¹H NMR Data (in CDCl₃, predicted):

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.5-7.8	s	1H	Ar-H (proton between nitro and methoxy groups)
~6.5-6.8	s	1H	Ar-H (proton adjacent to the amino group)
~4.0-4.5	br s	2H	-NH ₂
~3.8-4.0	s	3H	-OCH ₃
~2.1-2.3	s	3H	-CH ₃

Note: The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. The electron-donating amino and methoxy groups will shield the ortho and para protons, shifting them upfield, while the electron-withdrawing nitro group will deshield adjacent protons, shifting them downfield.^[8]

¹³C NMR Spectroscopy

Experimental Protocol:

A ^{13}C NMR spectrum is typically acquired on the same instrument as the ^1H NMR, with a higher number of scans due to the lower natural abundance of the ^{13}C isotope.

Expected ^{13}C NMR Data (in CDCl_3 , predicted):

Chemical Shift (ppm)	Assignment
~150-155	C-OCH ₃
~140-145	C-NO ₂
~135-140	C-NH ₂
~120-130	C-CH ₃
~110-120	Ar-CH
~100-110	Ar-CH
~55-60	-OCH ₃
~15-20	-CH ₃

FT-IR Spectroscopy

Experimental Protocol:

An FT-IR spectrum of the solid sample can be obtained using a Fourier Transform Infrared spectrometer, typically employing the KBr pellet method or an Attenuated Total Reflectance (ATR) accessory.[\[9\]](#)[\[10\]](#)[\[11\]](#)

Expected FT-IR Data:

Wavenumber (cm ⁻¹)	Vibration
3300-3500	N-H stretching (asymmetric and symmetric) of the primary amine
2850-3000	C-H stretching of the methyl and methoxy groups
~1600-1640	N-H bending (scissoring) of the primary amine
~1500-1550	Asymmetric NO ₂ stretching
~1300-1350	Symmetric NO ₂ stretching
~1200-1280	Aryl C-O stretching (asymmetric)
~1000-1050	Aryl C-O stretching (symmetric)

Mass Spectrometry

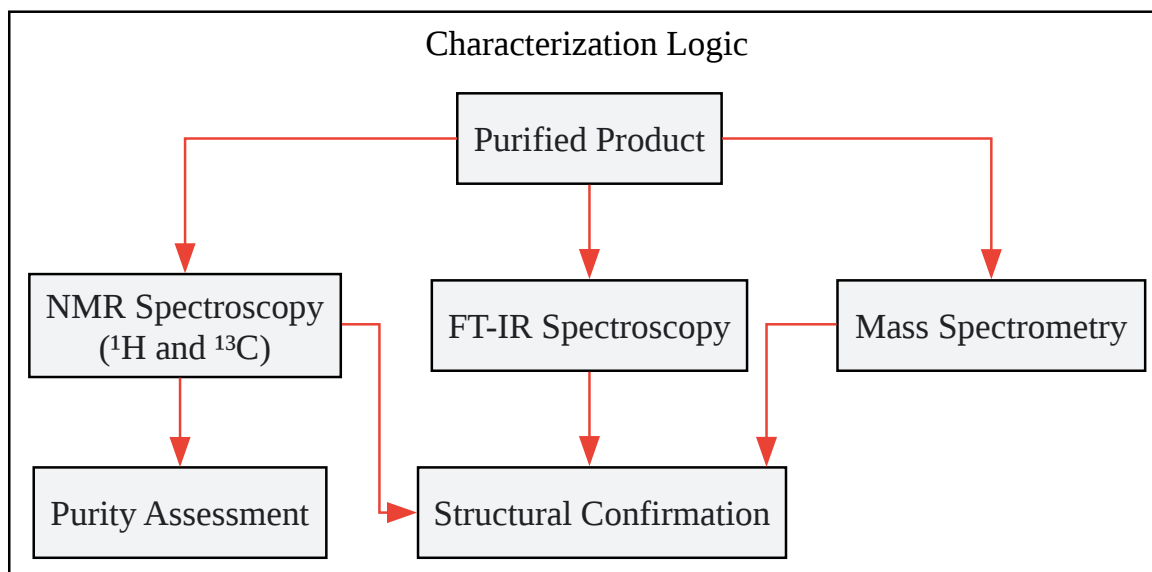
Experimental Protocol:

Mass spectral data can be acquired using a mass spectrometer, commonly with Electron Ionization (EI) for volatile compounds. The sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam.^[12]

Expected Mass Spectrometry Data (EI):

- Molecular Ion (M⁺): A peak at m/z = 182, corresponding to the molecular weight of the compound. The intensity of this peak may be variable.
- Key Fragmentation Patterns: Aromatic nitro compounds often exhibit characteristic fragmentation patterns.^{[13][14][15]} Common losses include:
 - Loss of NO₂ (m/z = 136)
 - Loss of NO (m/z = 152)
 - Loss of CH₃ from the methoxy group (m/z = 167)

- Further fragmentation of the resulting ions.



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Logical flow for the structural characterization and purity assessment.

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